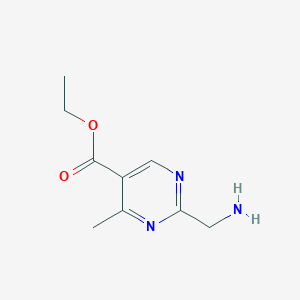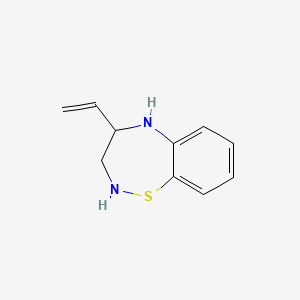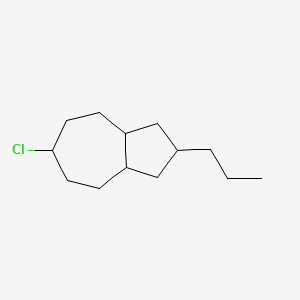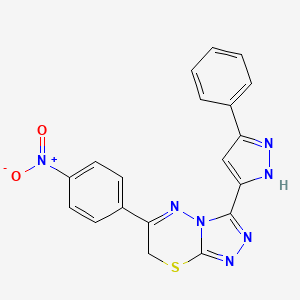![molecular formula C24H22N2O4 B12624473 4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-](/img/structure/B12624473.png)
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities, including antitumor properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- typically involves multiple steps. One common method includes the reaction of acridine derivatives with appropriate reagents to introduce the methoxy and carboxamide groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a probe in studying DNA interactions due to its intercalating properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This action disrupts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . By interfering with these processes, the compound can induce cell death in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA): Another acridine derivative with antitumor properties.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Amsacrine: An antineoplastic agent that also targets topoisomerase II.
Uniqueness
4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo- is unique due to its specific structural modifications, which enhance its ability to target multidrug-resistant cancer cells. Its methoxy and carboxamide groups contribute to its distinct pharmacological profile, making it a valuable compound in cancer research and therapy .
Propiedades
Fórmula molecular |
C24H22N2O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-10H-acridine-4-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-29-16-8-6-15(7-9-16)12-13-25-24(28)20-5-3-4-19-22(20)26-21-14-17(30-2)10-11-18(21)23(19)27/h3-11,14H,12-13H2,1-2H3,(H,25,28)(H,26,27) |
Clave InChI |
NOWJOAGDTDGZJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)

![4-[Diphenyl(pyridin-4-yl)methoxy]but-2-en-1-ol](/img/structure/B12624417.png)


![5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12624425.png)
![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)





